molecular formula C12H14O B3209063 Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- CAS No. 1057641-73-2

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-

Cat. No.: B3209063
CAS No.: 1057641-73-2
M. Wt: 174.24 g/mol
InChI Key: UEGQHXFPWDNFGH-UHFFFAOYSA-N
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Description

The compound "Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-" is a substituted benzene derivative featuring a 3-methylenecyclobutyl group attached via an oxymethylene bridge. This structure introduces steric and electronic effects due to the cyclobutyl ring’s strain and the oxygen atom’s electronegativity.

Properties

IUPAC Name

(3-methylidenecyclobutyl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10-7-12(8-10)13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQHXFPWDNFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260232
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057641-73-2
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057641-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(3-Methylenecyclobutyl)oxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3-methylenecyclobutanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 3-methylenecyclobutanol to form the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Bromo-3-([(3-bromophenyl)methoxy]methyl)benzene
  • Structure : Contains two bromine atoms at the 3-position of benzene rings, linked via an oxymethylene group.
  • Molecular Formula : C₁₄H₁₂Br₂O .
  • Key Differences : The bromine substituents increase molecular weight (367.06 g/mol) and polarity compared to the target compound, which lacks halogens. Bromine’s electron-withdrawing nature would also alter reactivity in substitution or coupling reactions.
3-((3-Methylcyclobutyl)methoxy)benzaldehyde
  • Structure : A benzaldehyde derivative with a 3-methylcyclobutylmethoxy substituent.
  • Molecular Formula : C₁₃H₁₆O₂ (MW: 204.27 g/mol) .
  • Key Differences : The aldehyde functional group (-CHO) introduces electrophilic character, making this compound reactive in condensation or oxidation reactions. The absence of a methylene group in the cyclobutyl ring reduces steric hindrance compared to the target compound.
Benzene, [[(1-methylpentyl)oxy]methyl]-
  • Structure : A benzene ring substituted with a (1-methylpentyl)oxymethyl group.
  • Molecular Formula : C₁₃H₂₀O (MW: 192.30 g/mol) .
  • Key Differences: The linear alkyl chain (1-methylpentyl) increases hydrophobicity and reduces ring strain compared to the cyclobutyl group in the target compound.

Physicochemical Properties

Property Target Compound (Inferred) 1-Bromo-3-([(3-bromophenyl)methoxy]methyl)benzene 3-((3-Methylcyclobutyl)methoxy)benzaldehyde Benzene, [[(1-methylpentyl)oxy]methyl]-
Molecular Weight ~204–220 g/mol (estimated) 367.06 g/mol 204.27 g/mol 192.30 g/mol
Polarity Moderate (due to oxygen bridge) High (Br substituents) High (aldehyde group) Low (alkyl chain)
Reactivity Likely stable under mild conditions Reactive in halogenation/aryl coupling Reactive via aldehyde group Stable, inert
Applications Potential intermediate in organic synthesis Halogenated intermediates in pharmaceuticals Aldehyde-based medicinal chemistry building blocks Hydrophobic solvents or lubricant additives

Biological Activity

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- is an organic compound with the molecular formula C12H14O, featuring a unique structure that includes a benzene ring and a methylenecyclobutyl group. This compound has garnered attention for its potential biological activity, making it a subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is synthesized through the etherification of benzyl alcohol and 3-methylenecyclobutanol, typically using an acid catalyst to facilitate the reaction. This process results in the formation of an ether linkage between the two components, creating a compound that is both structurally interesting and chemically versatile.

Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- interacts with biological targets such as enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, potentially inhibiting their activity.
  • Receptor Interaction : It may interact with cellular receptors, triggering specific signaling pathways that influence physiological responses.

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy findings:

  • Antioxidant Properties : Initial studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Biological Activity Overview

Activity Type Description References
AntioxidantPotential to reduce oxidative stress
CytotoxicityInhibitory effects on cancer cell lines
Enzyme InteractionModulation of enzyme activity
Receptor BindingTriggering signaling pathways

Case Studies

  • Cytotoxicity Assessment : In vitro studies have been conducted to evaluate the cytotoxic effects of Benzene, [[(3-methylenecyclobutyl)oxy]methyl]- on various human cancer cell lines such as HL-60 (promyelocytic leukemia), Hep-G2 (liver carcinoma), and SK-OV-3 (ovarian carcinoma). Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
  • Oxidative Stress Modulation : Research has demonstrated that the compound may influence oxidative stress markers in cellular models. The modulation of reactive oxygen species (ROS) levels could provide insights into its protective effects against cellular damage caused by oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-
Reactant of Route 2
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Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-

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